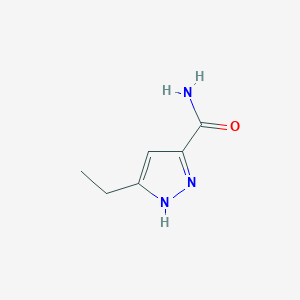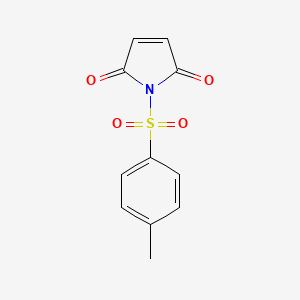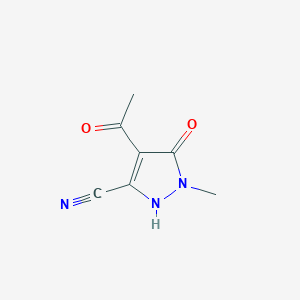
4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 1,3-diketones with arylhydrazines under acidic conditions can yield pyrazole derivatives . The reaction conditions often involve heating the reactants in the presence of a catalyst, such as zinc oxide or other transition metals, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable methods that ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-1-methyl-1H-pyrazole: Shares a similar pyrazole core but lacks the acetyl and carbonitrile groups.
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Similar structure with a carboxylate group instead of a carbonitrile.
Uniqueness
4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and carbonitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C7H7N3O2 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
4-acetyl-2-methyl-3-oxo-1H-pyrazole-5-carbonitrile |
InChI |
InChI=1S/C7H7N3O2/c1-4(11)6-5(3-8)9-10(2)7(6)12/h9H,1-2H3 |
InChI-Schlüssel |
MVEBPMSAGKNHPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(NN(C1=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12870895.png)
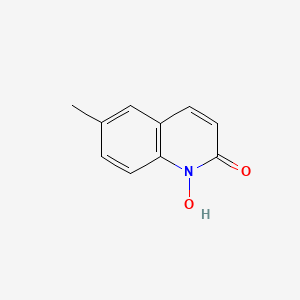
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870912.png)
![1-(3-Methylthiomorpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B12870918.png)

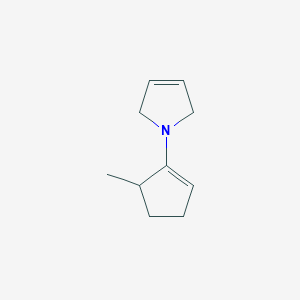
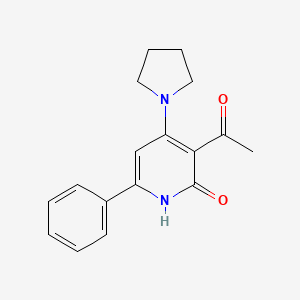
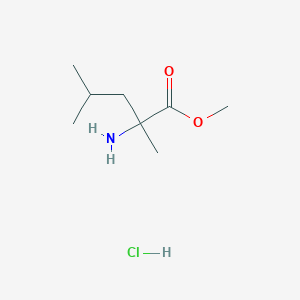
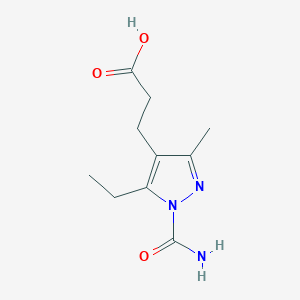
![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)
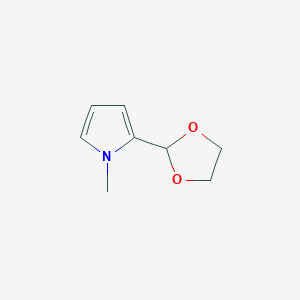
![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)
